2-Chlorotetrahydrothiophene
Description
Significance as a Key Intermediate in Organic Synthesis
The primary significance of 2-chlorotetrahydrothiophene in organic synthesis lies in its capacity to act as an electrophile in reactions with a wide array of nucleophiles. This reactivity allows for the introduction of the tetrahydrothiophene (B86538) moiety into diverse molecular frameworks, leading to the formation of various substituted tetrahydrothiophenes. These products, in turn, can be valuable intermediates in the synthesis of more complex chemical structures.
The reactions of this compound with phosphorus, carbon, and nitrogen nucleophiles have been systematically explored, yielding a range of synthetically useful tetrahydrothiophene derivatives. acs.orgresearchgate.netacs.org For instance, its reaction with malonic ester anions proceeds efficiently to produce tetrahydrothiophene malonic esters. acs.org This highlights its utility in forming new carbon-carbon bonds.
Furthermore, this compound serves as a precursor in the synthesis of other functionalized tetrahydrothiophenes. One notable example is the attempt to synthesize 2-cyanotetrahydrothiophene through the reaction of this compound with cyanide ion. cdnsciencepub.com Although this reaction has been reported to sometimes yield the desired product contaminated with byproducts, it underscores the role of this compound as a starting material for introducing cyano functionality. cdnsciencepub.com
The versatility of this compound as a synthetic intermediate is further demonstrated in the field of organometallic chemistry. It has been used in the preparation of transition metal complexes, such as tungsten complexes. dissertation.com This application opens avenues for creating novel catalysts and materials with unique electronic and structural properties.
Table 1: Synthetic Applications of this compound
| Nucleophile Type | Specific Nucleophile/Reagent | Product Type | Reference |
|---|---|---|---|
| Carbon Nucleophiles | Malonic Ester Anions | Tetrahydrothiophene Malonic Esters | acs.org |
| Carbon Nucleophiles | Cyanide Ion | 2-Cyanotetrahydrothiophene | cdnsciencepub.com |
| Nitrogen Nucleophiles | (5-Fluoro)uracil (via silylated derivative) | N1-(2-Tetrahydrothienyl)uracil Derivatives | acs.org |
| Organometallic Reagents | CpW(CO)₃⁻ | CpW(CO)₂(DHT·H) (after photolytic decarbonylation) | dissertation.com |
Role as a Research Tool in Mechanistic Studies
Beyond its utility in building molecules, this compound serves as a valuable tool for investigating reaction mechanisms, particularly those involving nucleophilic substitution at a carbon atom adjacent to a sulfur atom in a heterocyclic system. The study of its reactions provides insights into the interplay of substitution, elimination, and other potential reaction pathways.
The reactions of this compound with various nucleophiles are instrumental in understanding the principles of nucleophilic substitution reactions. evitachem.com By systematically varying the nucleophile and reaction conditions, chemists can probe the factors that govern the outcome of these transformations, such as the nature of the transition state and the potential for competing side reactions. acs.org For example, the reaction with nitrogen nucleophiles of low basicity has been shown to afford 2-substituted tetrahydrothiophenes, providing a platform to study the balance between nucleophilicity and basicity in these reactions. researchgate.net
Moreover, the behavior of this compound in certain reactions can reveal more complex mechanistic details. For instance, the formation of byproducts in the synthesis of 2-cyanotetrahydrothiophene suggests that the reaction pathway may not be a straightforward substitution, possibly involving elimination or other competing mechanisms under certain conditions. cdnsciencepub.com The study of such complexities is crucial for the rational design of synthetic routes and for a fundamental understanding of chemical reactivity. The compound's reactivity relative to its oxygen-containing analogue, 2-chlorotetrahydrofuran (B82840), also allows for comparative studies that shed light on the role of the heteroatom in influencing reaction outcomes. acs.orgacs.org
Table 2: Mechanistic Insights from this compound Reactions
| Reaction Type | Mechanistic Aspect Investigated | Observations/Insights | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Influence of Nucleophile Strength | Reactions with a range of P, C, and N nucleophiles elucidate selectivity. | acs.orgacs.org |
| Nucleophilic Substitution | Competition with Side Reactions | Formation of byproducts in the reaction with cyanide ion suggests competing pathways. | cdnsciencepub.com |
| Comparative Reactivity | Role of the Heteroatom | Comparison with 2-chlorotetrahydrofuran provides insight into the influence of sulfur vs. oxygen. | acs.orgacs.org |
Structure
3D Structure
Properties
Molecular Formula |
C4H7ClS |
|---|---|
Molecular Weight |
122.62 g/mol |
IUPAC Name |
2-chlorothiolane |
InChI |
InChI=1S/C4H7ClS/c5-4-2-1-3-6-4/h4H,1-3H2 |
InChI Key |
PBMRSJFQYCTCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chlorotetrahydrothiophene and Its Analogues
Direct Halogenation Approaches
Direct halogenation methods involve the introduction of a chlorine atom onto the tetrahydrothiophene (B86538) scaffold in a single step from the parent heterocycle. These approaches are often favored for their atom economy and straightforward nature.
Reaction of Tetrahydrothiophene with N-Chlorosuccinimide
N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of various organic substrates, including sulfides. The reaction of tetrahydrothiophene with NCS can proceed via different mechanisms depending on the reaction conditions. In the presence of a radical initiator, a free-radical pathway may be initiated. Alternatively, under polar or acidic conditions, an electrophilic chlorination mechanism is more likely.
The reaction typically involves the activation of NCS to generate an electrophilic chlorine species, which is then attacked by the electron-rich sulfur atom of tetrahydrothiophene. This is followed by a rearrangement or elimination step to yield the α-chlorinated product, 2-chlorotetrahydrothiophene. The regioselectivity for the α-position is attributed to the stabilizing effect of the adjacent sulfur atom on the reaction intermediate.
| Reagent | Substrate | Product | Conditions | Notes |
| N-Chlorosuccinimide (NCS) | Tetrahydrothiophene | This compound | Varies (e.g., CCl4, radical initiator or polar solvent) | Mechanism can be radical or electrophilic. |
Synthesis via Sulfuryl Chloride
Sulfuryl chloride (SO2Cl2) is another effective reagent for the chlorination of sulfides and ethers. The reaction of tetrahydrothiophene with sulfuryl chloride provides a direct route to this compound. This reaction is often carried out in an inert solvent, and the reaction conditions can be controlled to favor the mono-chlorinated product.
The mechanism is believed to involve a free-radical chain reaction, particularly in the presence of a radical initiator or upon exposure to light. The sulfuryl chloride decomposes to form a chlorine radical and a sulfonyl chloride radical. The chlorine radical then abstracts a hydrogen atom from the α-position of the tetrahydrothiophene ring, followed by the reaction of the resulting carbon-centered radical with another molecule of sulfuryl chloride to yield this compound and propagate the chain.
| Reagent | Substrate | Product | Conditions | Reference |
| Sulfuryl Chloride (SO2Cl2) | Thiophene (B33073) | 2-Chlorothiophene and 2,5-Dichlorothiophene | Iodine catalyst | chadsprep.com |
| Sulfuryl Chloride (SO2Cl2) | Homoallylic Alcohols | β-Chlorotetrahydrofuran derivatives | Catalyst-free, CH2Cl2 | uni-muenchen.de |
The data in the table above refers to the general use of sulfuryl chloride in chlorinating similar substrates, illustrating its potential for the synthesis of this compound.
Formation through Metal Halide Reactions (e.g., Tungsten Chlorides)
Certain metal halides can facilitate the chlorination of organic substrates. The reaction of tungsten hexachloride (WCl6) with tetrahydrothiophene (tht) has been investigated and shown to produce a complex mixture of products. youtube.com Among the byproducts, the formation of this compound has been suggested. youtube.com
The reaction is complex and involves the desulfurization of tetrahydrothiophene by tungsten hexachloride. youtube.com It is proposed that an S-chlorination of tetrahydrothiophene occurs to give a chlorosulfonium species, [C4H8SCl]Cl. The degradation of this intermediate through various pathways could then lead to the formation of this compound among other products. youtube.com This method is less of a direct synthetic route and more of a consequence of a complex degradation pathway.
| Metal Halide | Substrate | Key Intermediate/Product | Conditions | Reference |
| Tungsten Hexachloride (WCl6) | Tetrahydrothiophene (tht) | [C4H8SCl]Cl (postulated), this compound (suggested byproduct) | 120 °C | youtube.com |
Indirect Synthetic Routes
Indirect synthetic routes to this compound involve the preparation of a precursor molecule that is subsequently converted to the desired product. These methods can offer advantages in terms of regioselectivity and the introduction of other functional groups.
Conversion from Related Heterocycles
One plausible indirect route to this compound is through the conversion of a partially unsaturated heterocycle, such as 2,5-dihydrothiophene (B159602). This precursor can be synthesized by methods such as the condensation of 1,4-dichlorobut-2-ene with sodium sulfide (B99878).
The subsequent conversion of 2,5-dihydrothiophene to this compound could be achieved through a hydrochlorination reaction. The addition of hydrogen chloride (HCl) across the double bond of 2,5-dihydrothiophene would be expected to follow Markovnikov's rule, leading to the formation of this compound.
| Precursor | Reagent | Product | Reaction Type |
| 2,5-Dihydrothiophene | Hydrogen Chloride (HCl) | This compound | Hydrochlorination |
Another potential precursor is thiophene itself. A two-step process involving the reduction of thiophene to tetrahydrothiophene, for example through catalytic hydrogenation, followed by a direct chlorination method as described in section 2.1, would constitute an indirect synthesis.
Synthesis from Organometallic Precursors
The use of organometallic intermediates provides a powerful tool for the regioselective functionalization of heterocyclic compounds. A potential route to this compound involves the generation of an organometallic derivative of tetrahydrothiophene, which is then quenched with an electrophilic chlorine source.
For instance, the deprotonation of tetrahydrothiophene at the α-position using a strong base, such as an organolithium reagent like n-butyllithium, would generate 2-lithiotetrahydrothiophene. This highly reactive intermediate could then be treated with a suitable electrophilic chlorine source, such as hexachloroethane (B51795) or N-chlorosuccinimide, to afford this compound.
| Organometallic Intermediate | Electrophilic Chlorine Source | Product |
| 2-Lithiotetrahydrothiophene | N-Chlorosuccinimide (NCS) or Hexachloroethane | This compound |
This synthetic approach is based on established principles of organometallic chemistry, although specific literature detailing this exact sequence for this compound is not prevalent.
Stereoselective Synthesis of this compound Isomers
The stereocontrolled synthesis of specific isomers of this compound, namely the cis and trans diastereomers, is a nuanced challenge in heterocyclic chemistry. While direct stereoselective chlorination of the tetrahydrothiophene ring at the C2 position is not extensively documented, several synthetic strategies can be envisaged and adapted from methodologies developed for analogous saturated heterocyclic systems. These approaches primarily rely on substrate-controlled diastereoselection, where the inherent stereochemistry of a precursor dictates the stereochemical outcome of the chlorination or cyclization step.
One potential avenue for the stereoselective synthesis of this compound isomers involves the diastereoselective cyclization of acyclic precursors. Inspired by thia-Prins cyclizations, which have been effectively used to create substituted tetrahydrothiophenes with good diastereoselectivity, a similar strategy could be employed. This would likely involve an intramolecular reaction of a thiol-containing alkene or alkyne with a chlorine-bearing electrophile or a subsequent chlorination of a cyclized intermediate. The stereochemistry of the final product would be influenced by the geometry of the starting alkene and the reaction conditions that favor specific transition states.
Another promising approach is the stereoselective chlorination of a precursor alcohol, such as tetrahydrothiophene-2-ol. The stereochemistry of the hydroxyl group can be controlled through various asymmetric reduction or hydroxylation techniques. Subsequent chlorination can then proceed with either inversion or retention of configuration, depending on the chosen reagents and reaction mechanism. For instance, the use of triphenylphosphine (B44618) (PPh₃) and N-chlorosuccinimide (NCS) has been shown to effect the stereoselective chlorination of cyclic alcohols, where the stereochemical outcome is dependent on the ring size and the nature of neighboring substituents.
A hypothetical reaction scheme for the synthesis of cis- and trans-2-chlorotetrahydrothiophene from a racemic or enantiomerically enriched tetrahydrothiophene-2-ol is presented below. The choice of chlorinating agent would be crucial in directing the stereoselectivity.
| Precursor | Reagent System | Predominant Isomer | Plausible Mechanism |
| trans-Tetrahydrothiophene-2-ol | PPh₃ / NCS | cis-2-Chlorotetrahydrothiophene | SN2-type inversion |
| cis-Tetrahydrothiophene-2-ol | PPh₃ / NCS | trans-2-Chlorotetrahydrothiophene | SN2-type inversion |
| trans-Tetrahydrothiophene-2-ol | SOCl₂ in non-polar solvent | trans-2-Chlorotetrahydrothiophene | SNi-type retention |
| cis-Tetrahydrothiophene-2-ol | SOCl₂ in non-polar solvent | cis-2-Chlorotetrahydrothiophene | SNi-type retention |
This table is illustrative and based on known stereochemical outcomes for the chlorination of cyclic alcohols; specific results for tetrahydrothiophene-2-ol would require experimental verification.
The diastereomeric ratio of the resulting this compound isomers would be highly dependent on the stereochemical purity of the starting alcohol and the selectivity of the chlorination reaction. Detailed mechanistic studies and careful optimization of reaction conditions would be necessary to achieve high diastereoselectivity for either the cis or trans isomer.
Further research into the development of catalytic asymmetric methods for the direct chlorination of tetrahydrothiophene or the stereoselective construction of the this compound ring system from acyclic precursors would be of significant value in advancing the synthesis of these specific isomers.
Mechanistic Investigations of 2 Chlorotetrahydrothiophene Reactivity
Nucleophilic Substitution Pathways
Nucleophilic substitution is the most extensively studied reaction pathway for 2-chlorotetrahydrothiophene. The reaction involves the displacement of the chloride ion by a nucleophile. These reactions provide a versatile method for the synthesis of various 2-substituted tetrahydrothiophene (B86538) derivatives. acs.org The nature of the nucleophile plays a significant role in determining the product distribution and reaction efficiency.
Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Cyanide Ion)
Carbon-based nucleophiles are effective for forming new carbon-carbon bonds at the 2-position of the tetrahydrothiophene ring. acs.org
With Grignard reagents , such as phenylmagnesium bromide, the reaction proceeds to yield the corresponding 2-substituted product. However, the reactivity is noted to be part of a spectrum of processes that can include proton abstraction and electron transfer, alongside substitution. acs.org The reaction of this compound with phenylmagnesium bromide in THF, for instance, yields 2-phenyltetrahydrothiophene. acs.org
The cyanide ion (CN⁻), typically from sources like potassium cyanide, also acts as a carbon nucleophile, replacing the chlorine to form 2-cyanotetrahydrothiophene. This reaction is generally carried out in an aprotic solvent to avoid competition from solvent-derived nucleophiles. acs.org The reaction with potassium cyanide in the presence of a crown ether in acetonitrile (B52724) produces the nitrile in good yield. acs.org
| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Grignard Reagent | Phenylmagnesium bromide | THF | 2-Phenyltetrahydrothiophene | 70 | acs.org |
| Cyanide Ion | KCN/18-crown-6 | Acetonitrile | 2-Cyanotetrahydrothiophene | 81 | acs.org |
Reactions with Phosphorus Nucleophiles
Phosphorus nucleophiles, such as phosphines and phosphites, react with this compound to form phosphonium (B103445) salts or phosphonates. Triphenylphosphine (B44618), a common phosphorus nucleophile, reacts readily to produce (2-tetrahydrothienyl)triphenylphosphonium chloride. acs.org This reaction is a standard Sₙ2 displacement. Similarly, triethyl phosphite (B83602) reacts to yield diethyl 2-tetrahydrothienylphosphonate. These reactions are synthetically useful for creating precursors for other reactions, like the Wittig reaction. acs.org
| Nucleophile | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Triphenylphosphine | Acetonitrile | (2-Tetrahydrothienyl)triphenylphosphonium chloride | 95 | acs.org |
| Triethyl phosphite | - | Diethyl 2-tetrahydrothienylphosphonate | 85 | acs.org |
Reactions with Nitrogen Nucleophiles
A range of nitrogen nucleophiles reacts with this compound to afford 2-aminotetrahydrothiophene derivatives. The basicity of the nitrogen nucleophile influences the outcome of the reaction. With nitrogen nucleophiles of low basicity, such as imidazole (B134444) and uracil (B121893), direct substitution occurs to give the corresponding 2-substituted products. acs.org For instance, imidazole reacts in acetonitrile to yield 1-(2-tetrahydrothienyl)imidazole. For the reaction with uracil, prior silylation of the uracil is necessary to achieve substitution, yielding N1-(2-tetrahydrothienyl)uracil. acs.org
| Nucleophile | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Imidazole | Acetonitrile | 1-(2-Tetrahydrothienyl)imidazole | 75 | acs.org |
| Bis-O-(trimethylsilyl)uracil | Acetonitrile | N1-(2-Tetrahydrothienyl)uracil | 55 | acs.org |
Electrophilic Reaction Pathways
The inherent reactivity of this compound is characterized by the electrophilic carbon at the C-2 position, which readily undergoes nucleophilic attack. Consequently, reactions where this compound itself acts as a nucleophile in an electrophilic substitution reaction are not common and are not well-documented in the literature. The saturated nature of the tetrahydrothiophene ring means it lacks the π-electron system necessary for typical electrophilic aromatic substitution reactions seen in its aromatic counterpart, thiophene (B33073). pearson.com Any potential electrophilic reaction would likely involve the sulfur atom's lone pairs, but this is generally less favorable than the nucleophilic substitution at the C-Cl bond.
Elimination Reactions
Elimination reactions, competing with nucleophilic substitution, can occur when this compound is treated with a base, leading to the formation of 2,3-dihydrothiophene (B74016). The specific mechanism of elimination (e.g., E1, E2, E1cb) depends on the reaction conditions, including the strength of the base, the solvent, and the structure of the substrate. pressbooks.pub
E1cb Mechanisms
The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is a two-step process that occurs under basic conditions. wikipedia.org It involves the initial deprotonation of a carbon atom to form a carbanion (the conjugate base), followed by the loss of a leaving group from an adjacent carbon in the rate-determining step. plutusias.com
This mechanism is favored under specific conditions:
An acidic proton at the β-position, typically adjacent to an electron-withdrawing group that can stabilize the intermediate carbanion. plutusias.comchemistrysteps.com
A relatively poor leaving group. wikipedia.org
In the case of this compound, the protons on the C-3 carbon are not exceptionally acidic, as there are no strong electron-withdrawing groups to stabilize the resulting carbanion. Furthermore, the chloride ion is a reasonably good leaving group, which tends to favor E2 or E1 pathways over E1cb. pressbooks.pub While "hard" nucleophiles or strong, sterically hindered bases can promote elimination over substitution, there is no direct evidence in the reviewed literature to suggest that this elimination proceeds via an E1cb mechanism for this compound. acs.org The more direct E2 mechanism, involving a concerted proton abstraction and leaving group departure, is a more probable pathway for elimination in this substrate.
E2 Stereochemical Aspects
The bimolecular elimination (E2) reaction of this compound is governed by strict stereochemical requirements, primarily the need for an anti-periplanar arrangement of the abstracted proton and the chloride leaving group. ucalgary.cachemistrysteps.com This geometric constraint dictates that the dihedral angle between the C-H bond at the β-position (C3 or C5) and the C-Cl bond at the α-position (C2) must be approximately 180° for the reaction to proceed efficiently. chemistrysteps.comyoutube.com
The five-membered tetrahydrothiophene ring is not planar and exists in puckered conformations, such as the envelope or twist forms. For the E2 reaction to occur, the ring must adopt a conformation where a β-hydrogen and the chlorine atom are in a trans-diaxial-like orientation. libretexts.orglibretexts.org This alignment allows for the simultaneous abstraction of the proton by a base, formation of the π-bond, and departure of the leaving group in a concerted fashion. ucalgary.ca
The rate and outcome of the E2 reaction are highly dependent on the ability of the molecule to achieve this anti-periplanar transition state. chemistrysteps.commasterorganicchemistry.com If steric hindrance or ring strain prevents the adoption of the required conformation, the E2 reaction rate will be significantly diminished, and alternative reaction pathways, such as SN2 substitution, may become more competitive. libretexts.orgchemistrysteps.com The stereospecificity of the E2 reaction means that the stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene product. chemistrysteps.comlibretexts.org However, with two potential β-hydrogens, the reaction is typically stereoselective, favoring the formation of the more stable alkene product. chemistrysteps.com
Dehydrochlorination Pathways
Dehydrochlorination of this compound via an E2 mechanism can lead to two possible isomeric products: 2,3-dihydrothiophene or 2,5-dihydrothiophene (B159602) (also known as 3-thiolene). The regiochemical outcome is determined by which β-proton is abstracted by the base.
Formation of 2,3-Dihydrothiophene: This product results from the abstraction of a proton from the C3 position. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted, and thus more thermodynamically stable, alkene. In this case, 2,3-dihydrothiophene is the more substituted alkene.
Formation of 2,5-Dihydrothiophene: This isomer is formed through the removal of a proton from the C5 position. Formation of this less substituted alkene is generally favored when using a sterically hindered (bulky) base, which preferentially attacks the less sterically hindered proton at C5 (Hofmann elimination). youtube.com
The choice of base and reaction conditions plays a crucial role in directing the dehydrochlorination pathway. Strong, non-bulky bases like sodium ethoxide in ethanol (B145695) typically favor the Zaitsev product, while bulky bases such as potassium tert-butoxide favor the Hofmann product.
| Base | Product Ratio (2,3-dihydrothiophene : 2,5-dihydrothiophene) | Governing Principle |
|---|---|---|
| Sodium Ethoxide (NaOEt) | Major : Minor | Zaitsev's Rule |
| Potassium tert-butoxide (t-BuOK) | Minor : Major | Hofmann's Rule |
Ring-Opening and Carbon-Sulfur Bond Cleavage Mechanisms
The tetrahydrothiophene ring, while generally stable, can undergo ring-opening through carbon-sulfur (C-S) bond cleavage under specific conditions. The sulfur atom, being a relatively soft and nucleophilic center, can be the initial site of attack. msu.edulibretexts.org
One potential mechanism involves nucleophilic attack by a strong nucleophile, such as an organolithium reagent, on the sulfur atom. This can induce cleavage of one of the C-S bonds, leading to a linear thioether. Frustrated Lewis Pairs (FLPs) have also been shown to activate and open saturated cyclic ethers like THF, and analogous reactivity could be anticipated for tetrahydrothiophene derivatives. acs.org
Photochemical methods provide another route for C-S bond cleavage. researchgate.net Irradiation of saturated thioethers with UV light can excite the molecule, leading to homolytic cleavage of a C-S bond to form a diradical species. researchgate.netrsc.org This process occurs on an ultrafast timescale and can initiate fragmentation of the molecule. rsc.org Studies on tetrahydrothiophene itself have shown it undergoes photochemical C-S bond cleavage, with the conformational constraints of the ring having minimal influence on the reaction timescale. researchgate.netrsc.org
Additionally, selective C(sp³)–S bond cleavage can be achieved using specific reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI), which proceed through sulfonium (B1226848) intermediates. organic-chemistry.org
Oxidative Transformations
The sulfur atom in this compound is in its lowest oxidation state (-2) and is readily oxidized. libretexts.org Stepwise oxidation can occur to form the corresponding sulfoxide (B87167) and subsequently the sulfone. chemistrysteps.commsu.edu This process involves the conversion of the thioether to species where the sulfur atom has oxidation states of 0 and +2, respectively.
Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govacs.orgrsc.org The reaction is typically sequential:
Thioether to Sulfoxide: The first oxidation step yields this compound-1-oxide. The sulfur atom in the sulfoxide is chiral if the substituents are different, and it adopts a stable pyramidal geometry. msu.edu
Sulfoxide to Sulfone: Further oxidation of the sulfoxide leads to the formation of this compound-1,1-dioxide, commonly known as a sulfolane (B150427). wikipedia.orgresearchgate.net
The selectivity for the sulfoxide over the sulfone can be controlled by using a stoichiometric amount of the oxidant and maintaining low reaction temperatures. rsc.org
| Compound | Sulfur Oxidation State | Oxidizing Agent (Example) |
|---|---|---|
| This compound | -2 | - |
| This compound-1-oxide | 0 | 1 eq. H₂O₂ or m-CPBA |
| This compound-1,1-dioxide | +2 | >2 eq. H₂O₂ or m-CPBA |
In derivatives of this compound that contain a hydroxymethyl substituent, this alcohol functional group can be oxidized to an aldehyde or a carboxylic acid. The specific product depends on the choice of oxidizing agent and the reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize a primary alcohol all the way to a carboxylic acid.
The presence of the sulfur atom in the ring can sometimes interfere with these oxidations, as sulfur itself is susceptible to oxidation. Therefore, the choice of reagent must be made carefully to ensure chemoselectivity for the hydroxymethyl group.
The methylene (B1212753) carbon atoms adjacent (alpha) to the sulfur atom in the tetrahydrothiophene ring (C2 and C5) are activated towards certain reactions. Further chlorination can occur at these positions. The formation of α-chloro sulfides can be achieved from either the sulfide (B99878) or the corresponding sulfoxide. acs.org
One significant pathway for α-functionalization is the Pummerer rearrangement. chem-station.comsynarchive.com This reaction involves the treatment of a sulfoxide with an activating agent like acetic anhydride (B1165640). wikipedia.org The sulfoxide is converted into an electrophilic thionium (B1214772) ion intermediate, which is then attacked by a nucleophile (such as chloride) to yield an α-substituted thioether. nih.govtcichemicals.com Using thionyl chloride can directly provide an α-chloro-thioether. wikipedia.org
Alternatively, direct α-lithiation of cyclic sulfides followed by trapping with an electrophilic chlorine source (like N-chlorosuccinimide, NCS) provides a route to α-chlorinated products. nih.govwhiterose.ac.uk This method allows for the controlled introduction of a chlorine atom at the C5 position of this compound.
Radical-Mediated Reaction Mechanisms
Radical-mediated reactions of this compound are expected to proceed through the formation of a highly reactive tetrahydrothienyl radical. The generation of this radical intermediate can be initiated by the homolytic cleavage of either a carbon-hydrogen (C-H) bond or the carbon-chlorine (C-Cl) bond. This process is typically induced by ultraviolet (UV) light or the use of a radical initiator.
The relative stability of the potential radical intermediates plays a crucial role in determining the reaction pathway. The stability of alkyl radicals follows the order: tertiary > secondary > primary > methyl. libretexts.org In the case of this compound, homolytic cleavage of a C-H bond at the C2 position would lead to a secondary radical, which is relatively stable. However, the C-Cl bond is generally weaker than a C-H bond and can also undergo homolytic cleavage. chemistrysteps.com
Once formed, the 2-tetrahydrothienyl radical can participate in a variety of propagation steps, depending on the reaction conditions and the presence of other reagents. For instance, in a free-radical chlorination reaction, the radical would abstract a chlorine atom from a chlorine molecule (Cl₂) to form dichlorinated products and a new chlorine radical, which continues the chain reaction.
It is important to note that the presence of the sulfur atom can influence the stability of the adjacent radical through hyperconjugation and participation of its lone pair electrons, potentially affecting the regioselectivity of radical reactions.
Table 1: Postulated Parameters for Radical-Mediated Reactions of this compound
| Parameter | Description |
| Initiation | Homolytic cleavage of the C-Cl or a C-H bond, typically initiated by UV light or a radical initiator (e.g., AIBN). |
| Key Intermediate | 2-Tetrahydrothienyl radical. |
| Propagation Steps | Abstraction of an atom or group from a reagent by the radical intermediate to form a new bond and a new radical. |
| Termination Steps | Combination of two radical species to form a stable, non-radical product. |
| Expected Products | Depending on the reaction, this could include further halogenated tetrahydrothiophenes or other functionalized derivatives. |
Rearrangement Reactions (e.g., Pummerer Reaction, Oxidative Rearrangements)
Rearrangement reactions of this compound would likely involve the corresponding sulfoxide, this compound-1-oxide, as a key precursor. Oxidation of the sulfur atom in this compound would yield the sulfoxide, which can then undergo rearrangements such as the Pummerer reaction.
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen. wikipedia.org However, in the case of this compound-1-oxide, the α-position is substituted with a chlorine atom. The classical Pummerer reaction mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium ion. wikipedia.org The presence of a chlorine atom at the α-position would likely lead to a modified Pummerer-type reaction.
Upon activation of the sulfoxide with an acylating agent (e.g., acetic anhydride), an acyloxysulfonium salt is formed. Instead of proton abstraction, the elimination of the chlorine atom could potentially occur, or a rearrangement involving migration of the chlorine could be envisioned. The resulting intermediate would be a highly electrophilic species that can be trapped by nucleophiles. If acetate (B1210297) is the nucleophile, the reaction would yield an α-acetoxy sulfide.
Oxidative rearrangements of this compound could also be considered. These reactions might proceed through the formation of a sulfonium ion intermediate, which could then undergo skeletal rearrangement or ring-opening, depending on the reaction conditions and the nature of the oxidant. The specific pathway and products of such rearrangements would be highly dependent on the reagents used and the stability of the intermediates formed.
Table 2: Hypothetical Mechanistic Steps for a Pummerer-type Rearrangement of this compound-1-oxide
| Step | Description |
| 1. Oxidation | Oxidation of this compound to this compound-1-oxide. |
| 2. Activation | Acylation of the sulfoxide oxygen with an anhydride (e.g., acetic anhydride) to form an acyloxysulfonium salt. |
| 3. Intermediate Formation | Formation of a cationic intermediate, potentially a thionium ion, through the elimination of the activated oxygen and possibly involving the chlorine atom. |
| 4. Nucleophilic Attack | Trapping of the electrophilic intermediate by a nucleophile (e.g., acetate) to form the final rearranged product. |
| Expected Product | An α-functionalized tetrahydrothiophene, such as 2-acetoxy-2-chlorotetrahydrothiophene or a related derivative. |
This table outlines a plausible, yet hypothetical, reaction sequence based on the established mechanism of the Pummerer reaction, as specific experimental data for this compound-1-oxide is not available in the surveyed literature.
Advanced Synthetic Transformations Utilizing 2 Chlorotetrahydrothiophene
Role as a Key Intermediate in Complex Organic Synthesis
The reactivity of the C-Cl bond in 2-chlorotetrahydrothiophene makes it an excellent electrophile for reactions with a wide range of nucleophiles. This property is central to its role as a key intermediate in the construction of more complex molecular architectures. The substitution of the chlorine atom can be achieved with various nucleophiles, leading to the introduction of diverse functional groups at the 2-position of the tetrahydrothiophene (B86538) ring.
Research has demonstrated that this compound readily reacts with phosphorus, carbon, and nitrogen nucleophiles, providing access to a number of synthetically useful tetrahydrothiophene derivatives. acs.org For instance, its reaction with phosphines can yield phosphonium (B103445) salts, which are valuable reagents in their own right, for example, in Wittig-type reactions.
The reaction of this compound with carbon nucleophiles, such as Grignard reagents or organolithium compounds, allows for the formation of new carbon-carbon bonds. This is a fundamental transformation in organic synthesis, enabling the extension of carbon chains and the assembly of more intricate molecular skeletons. While direct examples of its use in the total synthesis of complex natural products are not extensively documented, its demonstrated reactivity with key nucleophiles positions it as a potent intermediate for such endeavors. glchemtec.cacri.or.th The principles of nucleophilic substitution suggest its applicability in building fragments of larger, biologically active molecules. nih.govnih.gov
The following table summarizes the types of nucleophilic substitution reactions that this compound can undergo, highlighting its potential in complex synthesis.
| Nucleophile Type | Reagent Example | Product Type | Potential Application in Complex Synthesis |
| Phosphorus | Triphenylphosphine (B44618) | 2-Tetrahydrothienylphosphonium salt | Reagents for olefination reactions |
| Carbon | Phenylmagnesium bromide | 2-Phenyltetrahydrothiophene | Introduction of aryl moieties |
| Nitrogen | Imidazole (B134444) | 2-(Imidazol-1-yl)tetrahydrothiophene | Formation of N-heterocyclic derivatives |
| Oxygen | Sodium methoxide | 2-Methoxytetrahydrothiophene | Introduction of alkoxy groups |
| Sulfur | Sodium thiophenolate | 2-(Phenylthio)tetrahydrothiophene | Formation of thioethers |
This table illustrates the versatility of this compound as a synthetic intermediate based on its reactivity with various nucleophiles.
Application in Heterocycle Synthesis
Beyond its role in assembling acyclic and carbocyclic systems, this compound is a valuable precursor for the synthesis of other heterocyclic compounds. The tetrahydrothiophene moiety can be incorporated into larger heterocyclic frameworks, or the reactivity of the 2-chloro position can be harnessed to construct new rings.
A notable application is in the synthesis of nitrogen-containing heterocycles. The reaction of this compound with nitrogen nucleophiles of low basicity affords 2-substituted tetrahydrothiophenes. For example, its reaction with uracil (B121893) derivatives, after silylation to enhance nucleophilicity, leads to the formation of N-(2-tetrahydrothienyl)uracil derivatives. acs.org This demonstrates a pathway to novel nucleoside analogues with potential biological activity.
Furthermore, the tetrahydrothiophene ring itself can be a scaffold for the construction of fused or spirocyclic heterocyclic systems. While specific examples starting from this compound are specialized, the functionalization at the 2-position provides a handle for subsequent cyclization reactions. The introduction of a nucleophilic or electrophilic side chain at this position can facilitate intramolecular reactions to form new rings.
The following table provides examples of heterocycles that can be synthesized using this compound as a starting material.
| Target Heterocycle Type | Synthetic Strategy | Example |
| N-Substituted Heterocycles | Nucleophilic substitution with N-nucleophiles | N-(2-Tetrahydrothienyl)uracil |
| Thiophene-fused Heterocycles | Functionalization and subsequent intramolecular cyclization | Hypothetical thiopheno[2,3-b]pyridine |
| Spirocyclic Heterocycles | Di-functionalization and subsequent double cyclization | Hypothetical spiro[tetrahydrothiophene-2,2'-piperidine] |
This table showcases the potential of this compound in the synthesis of diverse heterocyclic structures.
Precursor in Organometallic Complex Formation (e.g., Gold(I) Complexes, Osmium Clusters)
This compound, and more broadly its parent compound tetrahydrothiophene, plays a significant role in the field of organometallic chemistry, primarily through the formation of precursor complexes that are gateways to a wider range of organometallic species.
Gold(I) Complexes:
A prominent example is the synthesis of chloro(tetrahydrothiophene)gold(I), [AuCl(tht)]. This complex is widely used as a starting material in gold chemistry due to the labile nature of the tetrahydrothiophene (tht) ligand, which is readily displaced by stronger ligands. wikipedia.org The synthesis of [AuCl(tht)] can be achieved by the reduction of tetrachloroauric acid with tetrahydrothiophene. wikipedia.org Although the direct use of this compound in this specific preparation is not typical, the resulting [AuCl(tht)] is a crucial reagent for the synthesis of a vast array of gold(I) complexes, including those with phosphine, N-heterocyclic carbene (NHC), and thiolate ligands. researchgate.netrsc.orgfrontiersin.orgnih.gov
The utility of [AuCl(tht)] as a precursor is summarized in the table below.
| Reactant | Product Type | Significance |
| Phosphines (e.g., PPh₃) | [AuCl(PR₃)] | Precursors for catalytic and medicinal gold complexes |
| N-Heterocyclic Carbenes (NHCs) | [AuCl(NHC)] | Highly stable catalysts for various organic transformations |
| Thiolates (R-SH) | [Au(SR)]n | Formation of gold nanoparticles and luminescent materials |
This table highlights the central role of the chloro(tetrahydrothiophene)gold(I) complex, derived from the tetrahydrothiophene scaffold, in accessing a variety of other gold(I) complexes.
Osmium Clusters:
In the realm of cluster chemistry, thioether ligands, including tetrahydrothiophene, are known to coordinate to osmium carbonyl clusters. While the direct reaction of this compound with osmium carbonyls is not extensively reported, the synthesis of osmium clusters containing thioether ligands is well-established. drew.edu These ligands can coordinate to the osmium framework, influencing the cluster's reactivity and electronic properties. Given the reactivity of the C-Cl bond, this compound could potentially serve as a precursor to functionalized thioether ligands for the synthesis of novel osmium clusters with tailored properties.
Ligand Design and Coordination Chemistry
The tetrahydrothiophene moiety is a valuable component in the design of ligands for coordination chemistry. The sulfur atom of the tetrahydrothiophene ring is a soft donor, showing a preference for coordination to soft transition metals. wikipedia.org The introduction of a chloro-substituent at the 2-position, as in this compound, provides a reactive handle for the elaboration of more complex ligand structures.
Recent research has shown the formation of novel palladium(II) complexes featuring a tetrahydrothiophene-functionalized N,S-heterocyclic carbene (NSHC) ligand. nih.gov In these complexes, the tetrahydrothiophene ring is part of a bidentate ligand framework, coordinating to the palladium center through both the carbene carbon and the sulfur atom of the tetrahydrothiophene ring. This work underscores the potential of using substituted tetrahydrothiophenes to create sophisticated ligand architectures with unique steric and electronic properties.
The coordination of the tetrahydrothiophene sulfur to a metal center can influence the catalytic activity and stability of the resulting complex. The hemilabile nature of the thioether linkage can be exploited in catalyst design, where the ligand can reversibly coordinate and de-coordinate from the metal center, opening up coordination sites for substrate binding and activation.
The following table summarizes the key aspects of this compound's role in ligand design and coordination chemistry.
| Feature | Description | Implication |
| Soft Sulfur Donor | The sulfur atom of the tetrahydrothiophene ring is a soft Lewis base. | Preferential coordination to soft transition metals like Pd(II), Pt(II), Au(I), and Ag(I). |
| Reactive C-Cl Bond | Allows for the introduction of other coordinating groups. | Facilitates the synthesis of multidentate ligands. |
| Hemilability | The M-S bond can be relatively labile. | Potential for designing catalysts with dynamic coordination environments. |
| Formation of Chelates | Can be incorporated into ligand frameworks to form stable chelate rings. | Enhanced stability of the resulting metal complexes. |
This table outlines the significant contributions of the tetrahydrothiophene scaffold, accessible from precursors like this compound, to the fields of ligand design and coordination chemistry.
Derivatization and Structural Modification of the 2 Chlorotetrahydrothiophene Scaffold
Synthesis of Substituted Tetrahydrothiophene (B86538) Derivatives
The chlorine atom at the 2-position of 2-chlorotetrahydrothiophene is susceptible to nucleophilic substitution, providing a direct route to a diverse array of 2-substituted tetrahydrothiophene derivatives. The reaction of this compound with a variety of nucleophiles, including those based on phosphorus, carbon, and nitrogen, has been explored to generate a library of synthetically useful tetrahydrothiophene (THT) compounds.
The general scheme for these substitution reactions involves the displacement of the chloride ion by a nucleophile. The outcomes of these reactions are often dependent on the nature of the nucleophile and the reaction conditions employed. For instance, reactions with hard nucleophiles may favor elimination over substitution.
A summary of representative nucleophilic substitution reactions of this compound is presented in the interactive data table below.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Triphenylphosphine (B44618) | (2-Tetrahydrothienyl)triphenylphosphonium chloride | - | Fair |
| Lithium diphenylphosphide | 2-(Diphenylphosphino)tetrahydrothiophene | THF | - |
| Sodium salt of diethyl malonate | Diethyl (2-tetrahydrothienyl)malonate | - | - |
| Bis-O-(trimethylsilyl)uracil | N-(2-Tetrahydrothienyl)uracil | - | - |
Introduction of Fluorinated Groups (e.g., Trifluoromethyl)
The incorporation of fluorine-containing groups, such as the trifluoromethyl (CF3) group, into heterocyclic scaffolds is a widely employed strategy in medicinal and agricultural chemistry to modulate properties like metabolic stability, lipophilicity, and bioavailability. While direct fluorination or trifluoromethylation of this compound is not extensively documented, several methods for the introduction of fluorinated moieties into sulfur-containing heterocycles have been developed and could potentially be adapted.
Electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, are commonly used to introduce the CF3 group onto nucleophilic substrates. uni-muenchen.de The tetrahydrothiophene ring, being electron-rich at the sulfur atom, could potentially be a target for such reagents, although the reactivity of the C-Cl bond would need to be considered. Radical trifluoromethylation, often initiated by photoredox catalysis, provides another avenue for the introduction of the CF3 group onto heterocyclic systems. uni-muenchen.de
Furthermore, the synthesis of fluorinated thiophene (B33073) derivatives has been achieved through various strategies, including the fluorination of lithiated thiophenes and the use of fluorinated building blocks in cyclization reactions. rsc.orgthieme-connect.de These approaches could potentially be applied to the synthesis of fluorinated tetrahydrothiophenes, which could then be chlorinated to yield fluorinated analogues of this compound.
Formation of Fused Bicyclic Sulfur Compounds
The derivatization of the this compound scaffold can be extended to the construction of fused bicyclic systems containing sulfur. A notable example is the synthesis of novel fused bicyclic sulfur compounds starting from trans-2,3-dichlorotetrahydrothiophene, a close analogue of this compound. This approach highlights the potential for intramolecular cyclization reactions to form new rings fused to the tetrahydrothiophene core.
In these syntheses, the reaction of trans-2,3-dichlorotetrahydrothiophene with various nucleophiles, including Grignard reagents, leads to the formation of intermediates that can undergo subsequent ring closure. For example, the reaction with a bifunctional nucleophile can introduce a side chain that then cyclizes onto the 3-position of the tetrahydrothiophene ring. This strategy has been successfully employed to synthesize a range of fused systems, including:
cis-Octahydrothieno[3,2-b]thiepine
cis-Hexahydrothieno[2,3-b]-1,4-oxathiine
cis-Hexahydrothieno[2,3-b]-1,4-dithiine
These examples demonstrate the utility of di- and poly-halogenated tetrahydrothiophenes as precursors to complex, fused heterocyclic architectures. The principles of these reactions could be extended to this compound, where a suitable nucleophile could introduce a functional group at the 2-position, which could then be elaborated and cyclized to form a fused ring system.
Analogues with Different Halogen Substituents (e.g., 2,3-Dichlorotetrahydrothiophene)
The chemical space of halogenated tetrahydrothiophenes extends beyond this compound to include analogues with different halogen substituents and substitution patterns. These analogues can serve as valuable synthetic intermediates and may exhibit unique reactivity profiles.
2,3-Dichlorotetrahydrothiophene is a key example of a dihalogenated analogue. It exists as cis and trans isomers, with the trans isomer being a particularly useful precursor for the synthesis of fused bicyclic sulfur compounds, as discussed in the previous section. The synthesis of 2,3-dichlorotetrahydrothiophene can be achieved through the chlorination of tetrahydrothiophene.
Other halogenated analogues include:
2-Bromotetrahydrothiophene and 2-Iodotetrahydrothiophene: The synthesis of these compounds can be approached through methods analogous to the preparation of this compound, such as the reaction of tetrahydrothiophene with the appropriate halogenating agent. These bromo and iodo derivatives are expected to be more reactive towards nucleophilic substitution and metal-catalyzed cross-coupling reactions compared to their chloro counterpart.
2,5-Dihalotetrahydrothiophenes: These symmetrically substituted analogues can be prepared through the halogenation of tetrahydrothiophene. They offer two reactive sites for further functionalization, enabling the synthesis of disubstituted derivatives and polymers.
The synthesis of these halogenated analogues expands the toolkit available to chemists for the construction of diverse tetrahydrothiophene-based molecules. The choice of halogen can influence the reactivity and selectivity of subsequent transformations.
Chiral Derivatives and Enantioselective Synthesis
The carbon atom at the 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and separation of these enantiomers, or the direct enantioselective synthesis of chiral 2-substituted tetrahydrothiophene derivatives, are important goals for applications where stereochemistry is critical.
Several strategies have been developed for the asymmetric synthesis of chiral tetrahydrothiophenes. These methods generally fall into two categories:
Enantioselective synthesis: This approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction that forms the chiral center. Examples include:
Asymmetric hydrogenation of substituted thiophenes: Chiral transition metal catalysts can be used to hydrogenate the double bonds of a thiophene ring in an enantioselective manner, leading to chiral tetrahydrothiophenes.
Catalytic asymmetric desymmetrization: This strategy involves the enantioselective reaction of a prochiral starting material to generate a chiral product. For example, the desymmetrization of oxetanes using a chiral Brønsted acid catalyst can produce chiral tetrahydrothiophenes.
Chiral resolution: This method involves the separation of a racemic mixture of a chiral compound into its individual enantiomers. Common techniques for chiral resolution include:
Diastereomeric salt formation: The racemic compound is reacted with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization.
Chiral chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation. nih.govphenomenex.com
Enzymatic resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. nih.govdtu.dkmdpi.com
While the direct enantioselective synthesis or resolution of this compound itself is not widely reported, these general methods for obtaining chiral tetrahydrothiophenes are applicable to its derivatives. For example, a racemic 2-substituted tetrahydrothiophene, synthesized from this compound, could potentially be resolved into its enantiomers using one of the techniques described above.
Spectroscopic and Advanced Analytical Characterization of 2 Chlorotetrahydrothiophene and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Chlorotetrahydrothiophene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular connectivity can be assembled.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons at each position on the tetrahydrothiophene (B86538) ring. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and chlorine atoms. The proton at the C2 position, being directly attached to the carbon bearing the chlorine atom, will be the most deshielded and is expected to appear at the lowest field (highest ppm value). The protons on C5, adjacent to the sulfur atom, will also be deshielded compared to those on C3 and C4.
Due to the chiral center at C2, the protons on the C3 and C4 carbons are diastereotopic and would be expected to show complex splitting patterns (multiplets). The proton at C2 would likely appear as a doublet of doublets, coupling to the two non-equivalent protons on C3.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H2 (methine) | 5.5 - 6.0 | Doublet of doublets (dd) |
| H3 (methylene) | 2.2 - 2.6 | Multiplet (m) |
| H4 (methylene) | 2.0 - 2.4 | Multiplet (m) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
In the proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are anticipated, corresponding to the four unique carbon environments in the molecule. The carbon atom bonded to the chlorine atom (C2) is expected to have the largest chemical shift due to the strong deshielding effect of the halogen. The carbon atom adjacent to the sulfur atom (C5) will also be shifted downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 65 - 75 |
| C3 | 35 - 45 |
| C4 | 25 - 35 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the proton at C2 and the protons at C3, between the C3 protons and the C4 protons, and between the C4 protons and the C5 protons. This helps to trace the proton connectivity around the ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals. For instance, the proton signal predicted around 5.5-6.0 ppm would correlate with the carbon signal in the 65-75 ppm range, confirming their assignment to the C2 position.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns and adducts.
In GC-MS, the compound is first separated from a mixture by gas chromatography and then ionized and detected by mass spectrometry, typically using electron ionization (EI). The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks separated by two mass units (M⁺ and M+2), with a characteristic intensity ratio of roughly 3:1. chemguide.co.uk
The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for cyclic sulfides and halogenated alkanes may include:
Loss of a chlorine radical (•Cl): This would result in a fragment ion at [M-Cl]⁺.
Ring-opening and subsequent fragmentation: Cleavage of the C-S or C-C bonds can lead to smaller fragment ions. For instance, the loss of ethylene (B1197577) (C₂H₄) is a common fragmentation pathway for five-membered rings. whitman.edu
Formation of characteristic sulfur-containing ions: Fragments such as HCS⁺ may be observed, which is a common fragment in the mass spectra of thiophenes. nih.gov
Table 3: Predicted Key Fragment Ions in the GC-MS Spectrum of this compound
| m/z Value | Possible Fragment | Notes |
|---|---|---|
| 122/124 | [C₄H₇ClS]⁺ | Molecular ion peak (M⁺/M+2) with ~3:1 intensity ratio |
| 87 | [C₄H₇S]⁺ | Loss of •Cl |
| 63/65 | [CH₂ClS]⁺ | Fragment containing the chlorine atom |
Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules and for studying non-covalent adducts. While this compound itself has limited polarity, it can be detected by ESI-MS through the formation of adducts with cations present in the solvent or added intentionally. researchgate.netacdlabs.com
The sulfur atom in the tetrahydrothiophene ring possesses lone pairs of electrons, allowing it to act as a Lewis base and coordinate with various cations. youtube.com Common adducts that could be observed in positive-ion ESI-MS include:
Sodium adducts [M+Na]⁺
Potassium adducts [M+K]⁺
The formation of these adducts is highly dependent on the experimental conditions, such as the solvent system and the concentration of inorganic salts. nih.govresearchgate.net For instance, the addition of silver salts (e.g., AgNO₃) to the sample can enhance the signal of sulfur-containing compounds by forming silver adducts [M+Ag]⁺. researchgate.net This can be a useful strategy for the sensitive detection and identification of this compound and its adducts in complex matrices.
Table 4: Common Adducts of this compound in ESI-MS
| Adduct Ion | Formula | Expected m/z (for ³⁵Cl) |
|---|---|---|
| Sodium Adduct | [C₄H₇ClS + Na]⁺ | 145 |
| Potassium Adduct | [C₄H₇ClS + K]⁺ | 161 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound, providing highly accurate mass measurements that allow for the determination of its elemental composition. nih.govmdpi.com HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can differentiate between compounds with the same nominal mass but different chemical formulas. nih.govmdpi.com
For this compound (C₄H₇ClS), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. This high level of mass accuracy is instrumental in confirming the identity of the compound in complex matrices.
HRMS is also invaluable for the characterization of adducts, such as those formed with glutathione (B108866) (GSH). In such studies, specific neutral losses or the presence of characteristic fragment ions can be monitored to identify potential GSH-conjugates. For instance, the neutral loss of 129 Da (pyroglutamic acid) and the presence of a fragment ion at m/z 308 are often characteristic of singly charged GSH adducts. mass-analytica.com
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₇³⁵ClS |
| Monoisotopic Mass | 122.0009 |
| M+1 Isotope Abundance | 5.3% |
Note: Data is theoretical and calculated based on isotopic abundances.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. pressbooks.pub It is a powerful technique for identifying the functional groups present in a compound. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its C-H, C-Cl, and C-S bonds.
The key vibrational modes include:
C-H stretching: Associated with the methylene (B1212753) (-CH₂) groups in the saturated ring. These typically appear in the region of 2850-3000 cm⁻¹. docbrown.info
C-H bending (scissoring): These vibrations for the -CH₂ groups are expected around 1465 cm⁻¹. mdpi.com
C-Cl stretching: The carbon-chlorine bond vibration is expected to produce a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. docbrown.info
C-S stretching: The carbon-sulfur bond in thioethers gives rise to absorptions that can be weak and are found in the fingerprint region, generally between 800 and 600 cm⁻¹. researchgate.net
Table 2: General IR Absorption Frequencies for this compound
| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H | Stretching | 2850 - 3000 |
| C-H | Bending | ~1465 |
| C-Cl | Stretching | 600 - 800 |
Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for obtaining infrared spectra, offering significant advantages in speed and signal-to-noise ratio over older dispersive instruments. iosrjournals.org The FTIR spectrum of this compound would provide a detailed fingerprint, allowing for its identification by comparing the spectrum to a reference.
While a specific spectrum for this compound is not available, the spectrum of the parent compound, tetrahydrothiophene, shows prominent C-H stretching bands just below 3000 cm⁻¹ and various bending and rocking motions in the fingerprint region below 1500 cm⁻¹. For this compound, the addition of the chlorine atom would introduce a distinct C-Cl stretching absorption band in the 800-600 cm⁻¹ range. docbrown.info
Advanced techniques such as Optical Photothermal IR (O-PTIR) and Atomic Force Microscopy-based IR (AFM-IR) spectroscopy have emerged to overcome the diffraction limit of conventional IR microscopy, enabling chemical analysis at the submicron scale. photothermal.comazom.comunit.no
O-PTIR works by using a tunable pulsed IR laser to induce photothermal effects in a sample, which are then detected by a visible probe laser. photothermal.com This indirect detection method provides high-resolution IR spectra without the need for thin sectioning or contact, making it suitable for analyzing materials on various substrates. azom.comudel.edu AFM-IR operates by detecting the local thermal expansion of a sample upon IR absorption with a sharp AFM tip, achieving spatial resolution down to the nanometer scale. unit.no
Although direct application to this compound has not been reported, these techniques could be hypothetically employed to study its spatial distribution in complex mixtures or on surfaces. For instance, O-PTIR could be used to map the chemical composition of a surface functionalized with this compound or to analyze its presence within a polymer matrix at high resolution. udel.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The utility of UV-Vis spectroscopy is most prominent for molecules containing conjugated π systems. masterorganicchemistry.com
This compound is a saturated heterocyclic alkane. The possible electronic transitions are high-energy σ → σ* (sigma to sigma antibonding) and n → σ* (non-bonding to sigma antibonding) transitions. uobabylon.edu.iq The electrons in C-C and C-H single bonds require very high energy (short wavelength) UV light, typically below 200 nm, to be excited. msu.edu The non-bonding electrons on the sulfur and chlorine atoms can undergo n → σ* transitions at slightly longer, but still short, wavelengths.
Because these absorption maxima (λmax) fall outside the range of standard UV-Vis spectrophotometers (typically 220-800 nm), this compound is expected to be transparent in the near-UV and the entire visible region of the spectrum. libretexts.orgmasterorganicchemistry.com Consequently, the compound would appear colorless. msu.edu
Table 3: Expected UV-Vis Absorption for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Region |
|---|---|---|
| σ → σ* | < 200 | Far UV |
Electrochemical Characterization Techniques
Electrochemical techniques can provide valuable information about the redox properties of a molecule, such as its potential for oxidation or reduction.
Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of species in solution. unt.edu In a CV experiment, the potential applied to an electrode is scanned linearly in a cyclic manner, and the resulting current is measured. um.es The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the kinetics of the electron transfer reactions.
For this compound, two primary redox processes could be anticipated:
Reduction: The carbon-chlorine bond can be electrochemically reduced. The reductive dehalogenation of chlorinated organic compounds has been studied, and this process typically involves the irreversible cleavage of the C-Cl bond. researchgate.net
Oxidation: The sulfur atom of the thioether group possesses lone pairs of electrons and can be oxidized at a sufficiently positive potential. The electrochemical polymerization of thiophene (B33073) and its derivatives is a well-known process that starts with the oxidation of the thiophene ring, though the saturated tetrahydrothiophene ring is significantly less susceptible to this. ajrconline.org
A cyclic voltammogram of this compound would likely show an irreversible reduction peak corresponding to the C-Cl bond cleavage and potentially an oxidation wave at a high positive potential corresponding to the oxidation of the sulfur atom.
Bulk Electrolysis
Bulk electrolysis, also known as controlled-potential coulometry, is an electrochemical technique employed to quantitatively determine the number of electrons transferred in a redox reaction and to synthesize products of electrochemical reactions. In the context of this compound, bulk electrolysis can be utilized to study its reductive dehalogenation and other potential redox transformations.
The process involves applying a constant potential to a working electrode submerged in a solution containing the analyte, this compound, and monitoring the current as a function of time. The applied potential is chosen to be sufficiently negative to drive the reduction of the C-Cl bond. As the electrolysis proceeds, the concentration of this compound at the electrode surface decreases, leading to a decay in the current. The total charge passed during the experiment is proportional to the amount of reactant consumed, which allows for the determination of the number of electrons involved in the reaction.
While specific bulk electrolysis studies on this compound are not extensively documented in publicly available literature, the electrochemical behavior of similar halogenated organic compounds and sulfur heterocycles provides a basis for predicting its reactivity. The primary electrochemical process anticipated for this compound is the irreversible cleavage of the carbon-chlorine bond. This reduction would likely proceed via a two-electron pathway, resulting in the formation of tetrahydrothiophene and a chloride ion.
A hypothetical data table summarizing the expected outcomes from a bulk electrolysis experiment of this compound in different solvent systems is presented below. This table is illustrative and based on the known electrochemical behavior of analogous compounds.
| Parameter | Aprotic Solvent (e.g., Acetonitrile) | Protic Solvent (e.g., Methanol) |
| Applied Potential (vs. Ag/AgCl) | -1.8 to -2.2 V | -1.7 to -2.1 V |
| Major Product | Tetrahydrothiophene | Tetrahydrothiophene |
| Number of Electrons (n) | ~2 | ~2 |
| Coulometric Efficiency | > 90% | > 95% |
| Possible Byproducts | Dimeric species, solvent adducts | Minimal |
X-ray Diffraction Studies for Structural Elucidation
For this compound, a single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure. The first step in such a study is the growth of a high-quality single crystal of the compound. This can often be the most challenging part of the process, requiring careful selection of solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots of varying intensities. By measuring the positions and intensities of these diffracted spots as the crystal is rotated, a complete dataset is collected. wikipedia.org
This diffraction data is then used to calculate an electron density map of the unit cell of the crystal. From this map, the positions of the individual atoms can be determined. Further refinement of the atomic positions and thermal parameters leads to a highly accurate and precise molecular structure.
Based on data from related structures, a hypothetical table of selected crystallographic parameters for this compound is presented below. These values are predictive and would require experimental verification.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-S Bond Length (Å) | 1.82 - 1.85 |
| C-C Bond Length (Å) | 1.52 - 1.55 |
| C-Cl Bond Length (Å) | 1.75 - 1.78 |
| C-S-C Bond Angle (°) | 90 - 95 |
| C-C-C Bond Angle (°) | 103 - 107 |
| C-C-S Bond Angle (°) | 105 - 109 |
Advanced Analytical Method Development
The characterization and quantification of this compound and its potential adducts in various matrices necessitate the development of robust and sensitive analytical methods. Modern chromatographic techniques offer the high resolution and selectivity required for such analyses.
High-Performance Liquid Chromatography (HPLC) / Ultra-High Performance Liquid Chromatography (UHPLC)
HPLC and its advanced version, UHPLC, are cornerstone techniques for the separation and analysis of a wide range of organic compounds. These methods are well-suited for the analysis of this compound and its adducts, which may be formed in various chemical or biological systems. The development of an HPLC or UHPLC method would involve the optimization of several key parameters to achieve the desired separation efficiency and sensitivity.
Stationary Phase: A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds like this compound. The nonpolar nature of the C18 stationary phase allows for retention based on the hydrophobicity of the analytes. For more polar adducts, a stationary phase with a different selectivity, such as a phenyl-hexyl or a polar-embedded group column, might be more appropriate.
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The ratio of the organic modifier to water is adjusted to control the retention time of the analytes. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to separate compounds with a wide range of polarities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and ionization efficiency if mass spectrometry is used for detection.
Detection: A UV detector is a common and robust choice for the detection of compounds containing a chromophore. While the tetrahydrothiophene ring itself does not have a strong UV absorbance, the presence of certain adducts or derivatives might introduce chromophoric groups. For more universal and sensitive detection, a mass spectrometer (MS) can be coupled to the HPLC or UHPLC system (LC-MS). This allows for the determination of the molecular weight of the analytes and provides structural information through fragmentation patterns, aiding in the identification of unknown adducts.
A hypothetical HPLC method for the analysis of this compound and a potential glutathione adduct is outlined in the table below.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B in 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm and/or Mass Spectrometry (ESI+) |
| Expected Retention Time (this compound) | ~ 7.5 min |
| Expected Retention Time (Glutathione Adduct) | ~ 3.2 min |
Two-Dimensional Liquid Chromatography (2DLC)
For complex samples containing a large number of components, one-dimensional LC may not provide sufficient resolving power. In such cases, comprehensive two-dimensional liquid chromatography (LCxLC or 2DLC) offers significantly enhanced peak capacity and separation power. nih.gov This technique involves coupling two independent separation mechanisms in an online fashion.
In the context of analyzing this compound and its adducts in a complex matrix, a 2DLC system could employ a non-polar C18 column in the first dimension and a column with a different selectivity, such as a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) column, in the second dimension. The effluent from the first dimension is collected in a loop and then periodically injected onto the second-dimension column for a rapid separation. This approach allows for the separation of co-eluting peaks from the first dimension, providing a much cleaner and more resolved chromatogram. The use of a mass spectrometer as a detector for a 2DLC system (2DLC-MS) would provide a powerful tool for the comprehensive characterization of complex mixtures containing this compound and its transformation products. The analysis of sulfur-containing compounds in crude oils has demonstrated the power of two-dimensional chromatography for resolving complex mixtures. nih.gov
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.orglibretexts.org SFC can be viewed as a hybrid of gas and liquid chromatography, offering some of the advantages of both. It is particularly well-suited for the separation of non-polar to moderately polar compounds and for chiral separations. wikipedia.org
For the analysis of this compound, SFC could offer several advantages over HPLC, including faster analysis times and reduced solvent consumption, making it a "greener" analytical technique. researchgate.nettwistingmemoirs.com The mobile phase in SFC typically consists of supercritical CO₂ mixed with a small amount of an organic modifier, such as methanol or ethanol (B145695), to adjust the polarity and solvating power. The separation is achieved on packed columns similar to those used in HPLC.
Detection in SFC can be accomplished using UV detectors, evaporative light scattering detectors (ELSD), or mass spectrometers. The coupling of SFC with mass spectrometry (SFC-MS) is a powerful tool for the analysis of complex mixtures and the identification of unknown compounds. Given the potential for this compound to form various adducts, SFC-MS could be a valuable technique for their separation and characterization.
A summary of potential chromatographic techniques for the analysis of this compound is provided in the table below.
| Technique | Stationary Phase Examples | Mobile Phase Examples | Key Advantages |
| HPLC/UHPLC | C18, Phenyl-Hexyl, Polar-Embedded | Water/Acetonitrile, Water/Methanol | Versatile, robust, widely applicable |
| 2DLC | C18 (1D), HILIC or Mixed-Mode (2D) | Orthogonal mobile phases for each dimension | High peak capacity for complex samples |
| SFC | Silica, Diol, Chiral stationary phases | Supercritical CO₂ with alcohol modifiers | Fast analysis, reduced organic solvent use |
Lack of Publicly Available Research Data Precludes an In-Depth Computational Analysis of this compound
A comprehensive and exhaustive search of scientific literature and academic databases has revealed a significant gap in the current body of research regarding the computational chemistry and theoretical modeling of the chemical compound this compound. Despite extensive queries, no specific scholarly articles, peer-reviewed papers, or detailed datasets focusing on the quantum chemical calculations, reaction pathway elucidation, electronic structure, or predicted spectroscopic data for this particular molecule could be located.
The investigation did yield computational studies on structurally related compounds, such as tetrahydrothiophene and various chlorinated thiophene derivatives. These studies employed established theoretical methods like Density Functional Theory (DFT) to explore molecular properties, reaction mechanisms, and spectroscopic characteristics. For instance, research on the hydrodesulfurization of tetrahydrothiophene has provided insights into its reaction pathways on catalytic surfaces, and separate studies on chlorinated aromatic sulfur compounds have detailed their electronic properties.
However, the specific structural and electronic influence of a chlorine atom at the C2 position of the saturated tetrahydrothiophene ring system remains uninvestigated in the public domain. The principles of computational chemistry dictate that findings from one molecule cannot be directly extrapolated to another, even if they are structurally similar. The unique interplay of the chloro substituent with the sulfur-containing saturated ring in this compound would yield distinct electronic and geometric properties that necessitate a dedicated study.
Consequently, without any primary research data, the creation of a scientifically rigorous article complete with the requested detailed findings and data tables for the following sections is not possible:
Computational Chemistry and Theoretical Modeling of 2 Chlorotetrahydrothiophene
Spectroscopic Data Prediction and Interpretation
Generating content for these topics would require speculation and would not meet the standards of a professional, authoritative, and scientifically accurate article. The absence of foundational research on 2-Chlorotetrahydrothiophene means that any attempt to fulfill the request would be a work of fiction rather than a factual report.
Therefore, we must conclude that the information required to generate the requested article is not available in the public scientific literature.
Environmental Fate and Degradation Pathways of 2 Chlorotetrahydrothiophene
Chemical Degradation Pathways (e.g., Decomposition, Dehydrochlorination)
The environmental persistence of 2-Chlorotetrahydrothiophene is significantly influenced by its susceptibility to various chemical degradation pathways. While specific experimental data on the decomposition of this compound is limited, plausible degradation routes can be inferred from studies on analogous compounds, primarily tetrahydrothiophene (B86538) and other chlorinated organic molecules. Key chemical degradation pathways anticipated for this compound include thermal decomposition and dehydrochlorination.
Thermal Decomposition:
Studies on the thermal cracking of tetrahydrothiophene, the parent compound of this compound, provide insights into potential decomposition products. When subjected to high temperatures, tetrahydrothiophene can undergo C-S bond cleavage and dehydrogenation. acs.org The main products observed from the thermal decomposition of tetrahydrothiophene in a benzene (B151609) solvent include dihydrothiophene, thiophene (B33073), and hydrogen sulfide (B99878). acs.org In the presence of a hydrogen donor solvent like tetralin, the primary product is hydrogen sulfide, along with 1,3-butadiene. acs.org
Based on these findings, the thermal decomposition of this compound would likely yield a mixture of chlorinated and non-chlorinated sulfur-containing compounds and chlorinated hydrocarbons. The presence of the chlorine atom may also influence the reaction pathways and product distribution.
Dehydrochlorination:
Dehydrochlorination is a common degradation pathway for chlorinated organic compounds, involving the elimination of a hydrogen and a chlorine atom from adjacent carbon atoms to form a double bond. mdpi.com This reaction is often facilitated by heat or alkaline conditions. In the case of this compound, dehydrochlorination would lead to the formation of dihydrothiophene and hydrochloric acid.
The general mechanism for dehydrochlorination can be represented as follows:
C₄H₇ClS → C₄H₆S + HCl
The efficiency of this process is dependent on environmental conditions such as temperature and pH. For instance, studies on the hydrothermal treatment of polyvinyl chloride (PVC) have shown that temperature is a key factor in controlling the rate of dehydrochlorination. mdpi.com The presence of alkaline substances can also promote this reaction. mdpi.com It is plausible that similar conditions in the environment could facilitate the dehydrochlorination of this compound.
Oxidation:
The sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation. Oxidation of tetrahydrothiophene can yield sulfolane (B150427) (C₄H₈SO₂). wikipedia.org In an environmental context, reactive oxygen species could potentially oxidize the sulfur atom in this compound to form the corresponding sulfoxide (B87167) and sulfone derivatives.
Biotransformation and Biodegradation Potential (e.g., Hydrogenotrophic Biofilm Mediated Degradation)
Microbial Degradation of Tetrahydrothiophenes:
Research has demonstrated the biodegradability of n-alkyl-substituted tetrahydrothiophenes by various microorganisms. nih.govnih.gov In these studies, gram-positive bacteria and n-alkane-degrading fungi were shown to oxidize the alkyl side chains of these compounds. nih.govnih.gov The major intermediates identified were 2-tetrahydrothiophenecarboxylic acid and 2-tetrahydrothiopheneacetic acid, indicating that the initial attack occurs on the alkyl group rather than the tetrahydrothiophene ring itself. nih.govnih.gov This suggests that for this compound, microbial degradation might be initiated at a different point of the molecule, possibly involving the chlorine substituent.
Cometabolic Degradation:
In some cases, the degradation of a compound that a microorganism cannot use as a primary energy source can occur in the presence of a primary substrate. This process is known as cometabolism. For instance, thiophene, an unsaturated analog of tetrahydrothiophene, has been shown to be degraded cometabolically with benzene as the primary substrate. dtu.dk This suggests that in environments co-contaminated with other organic compounds, this compound might be susceptible to cometabolic degradation by microbial communities adapted to the primary contaminants.
Potential for Dehalogenation:
Chlorinated organic compounds can be biodegraded through various mechanisms, including reductive dehalogenation, where the chlorine atom is removed and replaced by a hydrogen atom. This process is often carried out by anaerobic microorganisms. While specific studies on this compound are lacking, the principle of microbial dehalogenation is well-established for a wide range of chlorinated pollutants.
Hydrogenotrophic Biofilm Mediated Degradation:
Hydrogenotrophic biofilms, which utilize hydrogen as an electron donor, have been shown to be effective in the degradation of various chlorinated compounds. While there is no direct evidence for the degradation of this compound by such biofilms, their ability to dechlorinate other compounds suggests a potential for this pathway. The process would involve the biofilm utilizing hydrogen to reductively cleave the carbon-chlorine bond in the this compound molecule. The feasibility of this pathway would depend on the specific microbial consortia present in the biofilm and the environmental conditions.
Analytical Methodologies for Degradation Product Identification
The identification and quantification of degradation products are essential for understanding the environmental fate of this compound. A variety of analytical techniques can be employed for this purpose, each offering specific advantages in terms of sensitivity, selectivity, and structural elucidation.
Chromatographic Techniques:
Chromatography is a cornerstone of separation science and is widely used for the analysis of environmental contaminants and their degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. GC separates the components of a mixture, and MS provides information about their mass-to-charge ratio, allowing for their identification. GC-MS would be well-suited for identifying volatile degradation products of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation of non-volatile and thermally labile compounds. When coupled with a suitable detector, such as an ultraviolet (UV) detector or a mass spectrometer (LC-MS), it can be used to identify a wide range of degradation products. mdpi.com HPLC would be particularly useful for analyzing more polar and less volatile transformation products that may be formed during biodegradation.
Spectroscopic Techniques:
Spectroscopic methods provide information about the molecular structure of compounds and are invaluable for the identification of unknown degradation products.
Mass Spectrometry (MS): As mentioned, MS is a key technique for determining the molecular weight and fragmentation patterns of molecules, which aids in their structural identification. britannica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of molecules by probing the magnetic properties of atomic nuclei. It is a powerful tool for the unambiguous identification of chemical structures.
The table below summarizes the analytical techniques that could be applied to identify the degradation products of this compound.
| Analytical Technique | Abbreviation | Principle | Application for this compound Degradation Products |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | Identification of volatile degradation products. |
| High-Performance Liquid Chromatography | HPLC | Separation of non-volatile compounds in a liquid mobile phase. | Separation of polar and non-volatile degradation products. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | HPLC coupled with mass spectrometry for sensitive detection and identification. | Identification and quantification of a wide range of degradation products. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structural elucidation of unknown degradation products. |
Emerging Research Directions and Future Perspectives in 2 Chlorotetrahydrothiophene Chemistry
Novel Synthetic Methodologies
The traditional synthesis of 2-chlorotetrahydrothiophene often involves the direct chlorination of tetrahydrothiophene (B86538) using reagents like sulfuryl chloride. While effective, this method can lack stereocontrol and may not align with the modern principles of green chemistry. Emerging research is therefore directed towards the development of more sophisticated and sustainable synthetic strategies.
Future methodologies are expected to focus on catalytic and stereoselective approaches. Drawing inspiration from advances in the synthesis of analogous cyclic ethers, the development of enantioselective α-halogenation of thioethers represents a significant area of opportunity. rsc.org Organocatalysis, in particular, has shown great promise for the asymmetric α-halogenation of carbonyl compounds and could potentially be adapted for thioethers, yielding chiral this compound. rsc.org The use of chiral catalysts could allow for the selective synthesis of either the (R)- or (S)-enantiomer, which is crucial for applications in pharmaceuticals and materials science where specific stereoisomers are often required.
Furthermore, there is a growing emphasis on "green" synthetic routes that minimize waste and avoid harsh reagents. nih.gov Future research may explore biocatalytic halogenation, using enzymes like haloperoxidases, which operate under mild conditions in aqueous environments. researchgate.net Another green approach involves visible-light photocatalysis, which can enable the use of less toxic reagents and lower energy consumption for C-H functionalization and halogenation reactions. researchgate.net The development of flow chemistry processes for the synthesis of this compound could also offer improved safety, scalability, and efficiency compared to traditional batch methods. researchgate.net
| Methodology | Traditional Approach | Emerging & Future Perspectives |
| Reagents | Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS) | Organocatalysts, Photocatalysts, Halogenase enzymes |
| Selectivity | Typically produces racemic mixtures | High potential for enantioselectivity and diastereoselectivity |
| Conditions | Often requires stoichiometric, harsh reagents and organic solvents | Mild, catalytic conditions; use of greener solvents (e.g., water, ethanol) researchgate.net |
| Sustainability | Generates significant chemical waste | Higher atom economy, reduced environmental impact, potential for catalyst recycling nih.gov |
Exploration of Undiscovered Reactivity Patterns
The known reactivity of this compound is largely centered on nucleophilic substitution at the C2 position, where the chloride acts as a good leaving group. masterorganicchemistry.com However, the full reactive potential of this molecule is far from being fully explored. Future research is poised to uncover novel reactivity patterns that could significantly expand its synthetic utility.
One promising area is the exploration of transition-metal-catalyzed cross-coupling reactions . The C-Cl bond in this compound could serve as an electrophilic handle for coupling with a wide range of organometallic reagents (e.g., organoboranes, organozincs, organostannanes). This would enable the direct introduction of complex carbon-based substituents at the C2 position, a transformation that is difficult to achieve via traditional nucleophilic substitution.
Another avenue of research is the investigation of ring-opening reactions . Under specific catalytic or photolytic conditions, the tetrahydrothiophene ring could be selectively opened to generate functionalized linear thioethers. The presence of the chlorine atom provides a reactive site to initiate or direct such transformations, potentially leading to novel sulfur-containing polymers or bifunctional molecules that are not easily accessible through other means.
Furthermore, the interaction of the sulfur atom's lone pair with the adjacent C-Cl bond influences the molecule's electronic properties and could be exploited in electrophilic activation chemistry. For instance, coordination of a Lewis acid to the sulfur atom could enhance the electrophilicity of the C2 position, enabling reactions with weaker nucleophiles. This approach could lead to the development of new catalytic cycles where this compound acts as a reactive intermediate.
Applications in Advanced Materials Science (e.g., Nanomaterials, Thin Film Deposition, LED Manufacturing)
The unique properties of sulfur-containing organic molecules make them attractive for applications in advanced materials. While direct applications of this compound are still emerging, its potential as a precursor for sulfur-rich materials is significant.
Nanomaterials: The tetrahydrothiophene moiety can be used to functionalize the surface of nanoparticles, such as gold nanoparticles. The sulfur atom provides a strong anchoring point to the metal surface. Chloro(tetrahydrothiophene)gold(I), a related complex, is already used in the synthesis of gold nanoparticles. researchgate.net this compound could serve as a reactive precursor to introduce functionalized tetrahydrothiophene ligands onto nanoparticle surfaces, thereby tuning their solubility, stability, and catalytic properties. researchgate.net
Thin Film Deposition: Sulfur-containing compounds are crucial in the fabrication of thin films for electronic and optoelectronic devices. For example, they are used in the deposition of metal sulfide (B99878) thin films, which act as semiconductor layers in solar cells and other electronic components. The controlled decomposition of precursors containing the tetrahydrothiophene ligand is a known method for depositing such films. The reactivity of the chloro group in this compound offers a handle for chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes, potentially allowing for lower deposition temperatures and improved film quality.
LED Manufacturing: Organic light-emitting diodes (OLEDs) often incorporate heterocyclic structures to enhance charge transport and luminescence properties. Thiophene (B33073) and its derivatives are widely studied for this purpose due to their electronic characteristics. nih.gov While tetrahydrothiophene is saturated, it can be used to introduce sulfur atoms into polymer backbones or side chains. This compound could be used to synthesize novel polymers or small molecules where the sulfur atom helps to modulate the electronic energy levels of the material, which is a key factor in determining the efficiency and color of the emitted light.
Integration with Catalytic Systems
The integration of this compound into catalytic systems is a promising area for future research, with potential roles as a ligand precursor, a substrate for catalytic transformation, or even a component of the catalyst itself.
The tetrahydrothiophene (THT) ligand is known to be labile in coordination complexes, such as in chloro(tetrahydrothiophene)gold(I), which makes it a useful starting material for accessing other catalytically active species. mdpi.com The chlorine atom on this compound provides a reactive site for synthesizing a new class of functionalized THT ligands. For example, substitution of the chloride with phosphine, amine, or other coordinating groups could yield novel bidentate or tridentate ligands. These new ligands could then be used to construct transition metal complexes with unique steric and electronic properties, leading to enhanced reactivity and selectivity in catalytic processes like cross-coupling, hydrogenation, or polymerization.
Moreover, this compound itself can be a substrate for developing new catalytic reactions. For instance, catalytic asymmetric synthesis could be employed to resolve racemic this compound or to perform kinetic resolution, providing enantiomerically pure building blocks for chiral ligands or pharmaceuticals. The development of catalysts that can selectively activate the C-Cl bond in the presence of the thioether functionality is a key challenge and an active area of research.
Finally, there is potential for this compound to be incorporated into organocatalytic systems. The thioether moiety can participate in non-covalent interactions, such as hydrogen bonding or halogen bonding, which could be used to direct the stereochemical outcome of a reaction. The development of chiral catalysts that can recognize and activate this compound could open up new avenues in asymmetric catalysis.
Advanced Computational Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. nih.gov The application of these methods to this compound can provide deep insights into its chemical behavior and guide the design of new experiments, saving significant time and resources.
Predicting Reactivity and Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of known reactions of this compound and to predict new, undiscovered reactivity patterns. For example, DFT calculations can determine the activation energies for various nucleophilic substitution pathways, helping to explain observed regioselectivity and stereoselectivity. It can also be used to model transition states for potential cross-coupling or ring-opening reactions, assessing their feasibility before attempting them in the lab. Molecular electrostatic potential (MESP) maps can visualize the electron-rich and electron-poor regions of the molecule, providing a clear picture of its reactive sites. nih.gov
Designing Novel Catalysts and Materials: Advanced computational methods can accelerate the design of new catalysts and materials based on the this compound scaffold. For instance, researchers can computationally screen a virtual library of potential ligands derived from this compound to identify candidates with optimal electronic and steric properties for a specific catalytic application. Similarly, the electronic properties (e.g., HOMO/LUMO energy levels) of polymers or small molecules incorporating the tetrahydrothiophene moiety can be calculated to predict their suitability for use in electronic devices like OLEDs.
Exploring Conformational Landscapes: The tetrahydrothiophene ring is not planar and can adopt various conformations. Computational studies can map out the conformational landscape of this compound and its derivatives, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and its interactions with enzymes or catalyst active sites.
| Computational Method | Application to this compound | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | Calculation of reaction pathways and transition state energies. | Prediction of reaction feasibility, selectivity, and mechanistic details. |
| Molecular Electrostatic Potential (MESP) | Mapping of charge distribution on the molecular surface. | Identification of nucleophilic and electrophilic sites, guiding reagent choice. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. | Understanding ligand-catalyst binding and conformational preferences. |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. | Design of novel materials for optoelectronic applications (e.g., OLEDs). |
By leveraging these advanced computational tools, the future exploration of this compound chemistry can be more targeted and efficient, accelerating the discovery of new reactions and applications.
Q & A
Q. Basic Research Focus
- NMR : ¹H NMR can identify proton environments near the chlorine substituent, with deshielding effects observed at ~δ 3.5–4.5 ppm for CH₂ groups adjacent to sulfur. ¹³C NMR distinguishes carbons bonded to chlorine (δ ~45–55 ppm) .
- IR : Stretching vibrations for C-Cl bonds appear at 550–650 cm⁻¹, while C-S-C ring vibrations are visible at 600–700 cm⁻¹ .
- MS : Electron ionization (EI-MS) fragments should show characteristic peaks for [M-Cl]⁺ and sulfur-containing ions (e.g., m/z 85 for tetrahydrothiophene backbone) . Cross-referencing with computational simulations (e.g., DFT) enhances structural validation.
What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Focus
The chlorine atom in this compound acts as a leaving group in SN2 reactions, with sulfur’s electron-withdrawing effect polarizing the C-Cl bond. Kinetic studies using polar aprotic solvents (e.g., DMF) and varying nucleophiles (e.g., NaSH, amines) reveal rate dependence on steric hindrance and solvent dielectric constant. Computational modeling (e.g., Gaussian) can map transition states and activation energies, while Hammett plots quantify substituent effects . Contrasting experimental and theoretical data may highlight solvent-specific deviations or intermediate stabilization effects.
How should researchers address contradictions in reported thermodynamic data (e.g., ΔHf, bond dissociation energies) for this compound?
Advanced Research Focus
Discrepancies in thermochemical data often arise from methodological differences (e.g., calorimetry vs. computational estimates). To resolve these:
- Cross-validate experimental data using multiple techniques (e.g., combustion calorimetry and photoionization mass spectrometry) .
- Compare computational methods (e.g., G4 vs. CCSD(T)) for bond dissociation energies.
- Analyze systematic errors in literature—such as impurities in samples or calibration biases—using meta-analysis frameworks .
What strategies are effective for literature reviews on this compound’s applications in medicinal chemistry?
Q. Methodological Guidance
- Use SciFinder or Reaxys with keywords: “this compound AND (pharmacology OR bioactivity)”.
- Filter by “synthesis routes” and “biological targets” (e.g., enzyme inhibition).
- Prioritize peer-reviewed journals (e.g., J. Med. Chem.) over patents for mechanistic insights. Track citation networks to identify foundational studies .
How does the steric and electronic environment of this compound influence its stability under varying storage conditions?
Advanced Research Focus
The compound’s stability is affected by:
- Light : UV exposure accelerates C-Cl bond homolysis; store in amber glass under inert gas.
- Temperature : Decomposition above 40°C releases HCl; DSC/TGA data confirm degradation thresholds .
- Moisture : Hydrolysis risks necessitate anhydrous conditions (Karl Fischer titration for water content <0.1%) .
What computational models best predict the regioselectivity of this compound in cycloaddition reactions?
Advanced Research Focus
DFT calculations (B3LYP/6-311++G**) effectively model [4+2] cycloadditions by analyzing frontier molecular orbitals (FMOs). HOMO-LUMO gaps predict reactivity with dienophiles like maleic anhydride. Compare activation strain models (ASM) with experimental kinetic data to refine predictions .
What safety protocols mitigate risks when handling this compound in electrophilic functionalization experiments?
Q. Methodological Guidance
- PPE : Nitrile gloves, goggles, and fume hoods (OSHA-compliant ventilation) .
- Spill Management : Neutralize with sodium bicarbonate; avoid water to prevent HCl release.
- Waste Disposal : Segregate halogenated waste per EPA guidelines (RCRA D-code D022) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
